2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the fluorophenyl and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could modify the nitrile group or other functional groups present in the molecule.
Substitution: The fluorophenyl group may participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to each specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine derivatives, fluorophenyl compounds, and nitrile-containing molecules. Examples could be:
- 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile
- 2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile
Uniqueness
The uniqueness of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12FN3/c12-9-3-1-2-8(4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2 |
InChI Key |
GVZABGODBDNMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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